Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a chemical compound characterized by its unique molecular structure and diverse applications in scientific research. This compound belongs to the class of imidazole derivatives, which are known for their significant biological activities. Its molecular formula is , and it has a molecular weight of approximately 182.22 g/mol. The compound is recognized for its potential in medicinal chemistry and materials science, making it an important subject of study.
Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, which provide comprehensive data on its properties and applications. The compound is classified as an imidazole derivative, a subcategory of heterocyclic compounds that have notable pharmacological effects.
The synthesis of Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves several key steps:
The reaction typically proceeds through a series of mechanistic steps including tautomerization and dehydrative cyclization, leading to the formation of the desired imidazole derivative.
The molecular structure of Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can be represented using various chemical notation systems:
InChI=1S/C9H14N2O2/c1-6(2)11-7-8(10)4-5(12)9(11)13/h4-7H,1-3H3CC(C)N1C=NC2=C1C=CC(=C2)C(=O)OCThis structural representation highlights the arrangement of atoms within the molecule, including the imidazole ring and carboxylate functional group.
Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions typical of imidazole derivatives:
The mechanism of action for Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific biological targets due to its versatile chemical structure:
The polar nature of imidazole compounds generally enhances their pharmacokinetic properties, promoting better absorption and distribution within biological systems.
Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: